Cas no 124655-17-0 (Boc-D-tert-leucine)

Boc-D-tert-leucine 化学的及び物理的性質
名前と識別子
-
- N-(tert-Butoxycarbonyl)-D-tert-leucine
- (R)-N-(tert-Butoxycarbonyl)-tert-leucine
- N-Boc-D-tert-leucine
- (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- 2-{[(tert-Butoxycarbonyl)amino]methyl}-3,3-dimethylbutanoic acid
- BOC-D-ALPHA-T-BUTYLGLYCINE
- Boc-d-tert-leucine
- Boc-D-Tle-OH
- Boc-tBu-D-Gly-OH
- (R)-2-(Boc-amino)-3,3-dimethylbutyric Acid
- (R)-2-(N-t-butoxycarbonylamino)-3,3-dimethylbutanoic acid
- (R)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric Acid
- (R)-2-tert-butoxycarbonylamino-3,3-dimethylbutyric acid
- (R)-Boc-tert-leucine
- (R)-N-<(1,1-dimethylethoxy)carbonyl>-tert-leucine
- boc-d-ter
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-3-methyl-D-valine
- Boc-D-t-Leu
- BOC-D-(TBU)GLY-OH
- BOC-D-T-BUTYLGLYCINE
- N-ALPHA-T-BOC-D-T-LEUCINE
- Boc-D-α-tert-butyl-Gly-OH
- BOC-D-ALPHA-T-BUTYL-GLY-OH
- HY-I0377
- SCHEMBL83699
- N-ALPHA-T-BUTYLOXYCARBONYL-D-T-LEUCINE
- Q-102760
- GS-6444
- 124655-17-0
- DTXSID40426487
- Boc-D-alpha-t-butylglycine, AldrichCPR
- (2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- EN300-127899
- (2R)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-butanoic acid;N-Boc-D-tert-leucine
- D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
- N-Boc-D-tert-butylglycine
- AM808134
- AC-24091
- B3995
- (R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
- CS-W019690
- N-(tert-butoxycarbonyl)-3-methyl-D-valine
- (R)-N-Boc-2-amino-3,3-dimethylbutyric acid
- LRFZIPCTFBPFLX-ZETCQYMHSA-N
- AKOS016842367
- A805271
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
- MFCD00065575
- (R)-2-TERT-BUTOXYCARBONYLAMINO-3,3-DIMETHYL-BUTYRIC ACID
- N-FORMYL-L-LEUCINE
- DB-005540
- (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid
- Boc-D-tert-leucine
-
- MDL: MFCD00065575
- インチ: InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1
- InChIKey: LRFZIPCTFBPFLX-ZETCQYMHSA-N
- ほほえんだ: CC(C)(C)[C@@H](NC(OC(C)(C)C)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 231.14700
- どういたいしつりょう: 231.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: White to Yellow Solid
- ゆうかいてん: 117.0 to 122.0 deg-C
- PSA: 75.63000
- LogP: 2.40130
- ひせんこうど: +4.2° (c=1, acetic acid)
Boc-D-tert-leucine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
Boc-D-tert-leucine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D917137-10g |
N-Boc-D-tert-leucine |
124655-17-0 | 95% | 10g |
$130 | 2023-05-11 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62473-250mg |
N-Boc-D-tert-leucine, 95% |
124655-17-0 | 95% | 250mg |
¥647.00 | 2023-05-08 | |
Enamine | EN300-127899-0.25g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |
124655-17-0 | 95% | 0.25g |
$19.0 | 2023-02-15 | |
Enamine | EN300-127899-5.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |
124655-17-0 | 95% | 5.0g |
$106.0 | 2023-02-15 | |
Enamine | EN300-127899-50.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |
124655-17-0 | 95% | 50.0g |
$597.0 | 2023-02-15 | |
eNovation Chemicals LLC | D508568-1g |
(R)-2-((tert-Butoxycarbonyl)aMino)-3,3-diMethylbutanoic acid |
124655-17-0 | 97% | 1g |
$200 | 2024-05-24 | |
MedChemExpress | HY-I0377-500mg |
Boc-D-tert-leucine |
124655-17-0 | 500mg |
¥500 | 2023-08-31 | ||
abcr | AB258733-1g |
N-alpha-t-Butyloxycarbonyl-D-t-leucine, 95% (Boc-D-Tle-OH); . |
124655-17-0 | 95% | 1g |
€74.20 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8142-25G |
(2R)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-butanoic acid |
124655-17-0 | 97% | 25g |
¥990.00 | 2023-05-03 | |
AAPPTec | UBL221-5g |
Boc-D-Tle-OH |
124655-17-0 | 5g |
$245.00 | 2024-07-20 |
Boc-D-tert-leucine 関連文献
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Boc-D-tert-leucineに関する追加情報
Boc-D-tert-leucine (CAS No. 124655-17-0): A Comprehensive Guide to Its Properties and Applications
Boc-D-tert-leucine (CAS No. 124655-17-0) is a specialized amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound, known for its unique steric hindrance due to the tert-butyl group, plays a pivotal role in the development of bioactive peptides and drug candidates. Researchers and pharmaceutical companies frequently search for "Boc-D-tert-leucine uses" or "CAS 124655-17-0 suppliers," highlighting its importance in modern chemistry.
The chemical structure of Boc-D-tert-leucine features a Boc (tert-butoxycarbonyl) protecting group, which is crucial for selective peptide bond formation. This makes it a preferred choice for solid-phase peptide synthesis (SPPS), a technique gaining traction due to the rising demand for peptide-based therapeutics. With increasing interest in "peptide drug discovery" and "custom peptide synthesis," this compound has become a hot topic in academic and industrial labs.
One of the standout properties of Boc-D-tert-leucine is its ability to enhance the stability and bioavailability of synthetic peptides. This aligns with current trends in "targeted drug delivery" and "biostable peptide design," where researchers seek compounds that resist enzymatic degradation. The D-configuration of this amino acid derivative further expands its utility in creating peptidomimetics, a growing field in medicinal chemistry.
In the market, Boc-D-tert-leucine is often compared to other N-protected amino acids, such as Fmoc derivatives. However, its tert-leucine backbone offers distinct advantages, including improved solubility in organic solvents—a key factor for large-scale peptide production. Suppliers and manufacturers frequently highlight its "high purity grade" and "GMP-compliant synthesis" to meet the stringent requirements of pharmaceutical applications.
Recent advancements in "green chemistry" have also impacted the production of Boc-D-tert-leucine. Environmentally friendly synthesis methods, such as catalytic protection strategies, are now being explored to reduce waste and improve yield. This resonates with the global push for "sustainable chemical manufacturing"—a frequently searched term among environmentally conscious researchers.
For those wondering "where to buy Boc-D-tert-leucine," it’s essential to consider vendors who provide detailed COA (Certificate of Analysis) and MSDS documentation. The compound’s shelf life and storage conditions (typically 2-8°C under inert atmosphere) are critical for maintaining its reactivity in peptide coupling reactions. These practical aspects are often overlooked in "amino acid purchasing guides," making them valuable insights for first-time buyers.
The versatility of Boc-D-tert-leucine extends beyond pharmaceuticals. It’s increasingly used in materials science for designing peptide-based hydrogels and bioinspired polymers—areas gaining attention in "soft robotics" and "tissue engineering" research. Its chiral purity (>99%) makes it indispensable for asymmetric synthesis, another trending topic in organic chemistry forums.
In summary, Boc-D-tert-leucine (CAS No. 124655-17-0) bridges multiple cutting-edge scientific disciplines. From answering "how to use Boc-protected amino acids" to addressing "peptide stability challenges," this compound remains at the forefront of chemical innovation. As research continues to explore its potential, its role in next-generation therapeutics and advanced materials is set to expand further.

